molecular formula C19H14F2N2O2S B11458997 4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11458997
M. Wt: 372.4 g/mol
InChI Key: DHDMDDSSGVXQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine familyThe presence of fluorophenyl groups and the thiazolo[4,5-b]pyridine core structure contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 2-aminothiazole in the presence of a base, followed by cyclization with a suitable diketone . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, it can bind to G-protein coupled receptors, modulating their activity and affecting various physiological processes .

Properties

Molecular Formula

C19H14F2N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C19H14F2N2O2S/c1-22-18-17(26-19(22)25)15(11-2-4-12(20)5-3-11)10-16(24)23(18)14-8-6-13(21)7-9-14/h2-9,15H,10H2,1H3

InChI Key

DHDMDDSSGVXQTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.